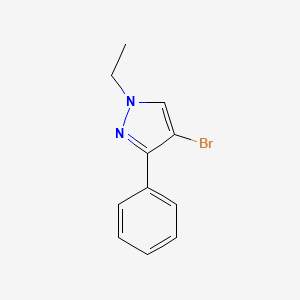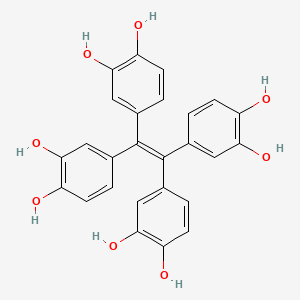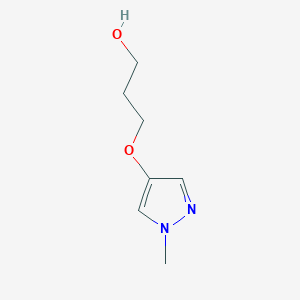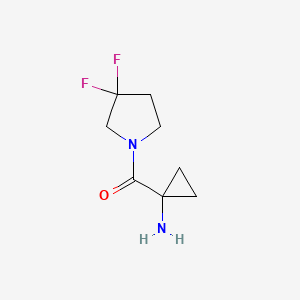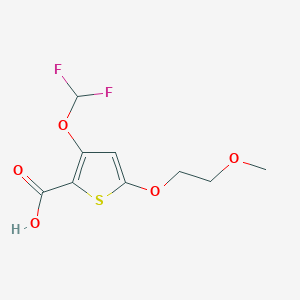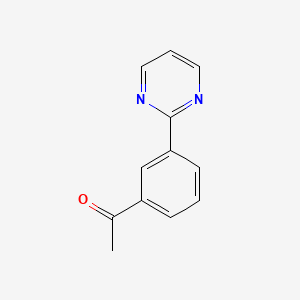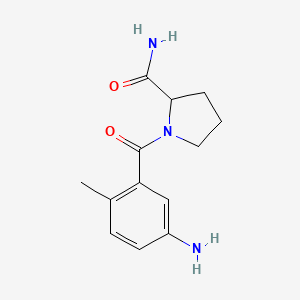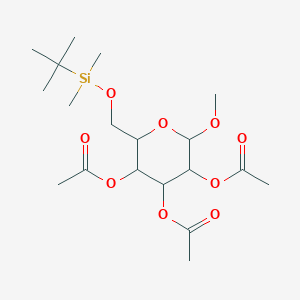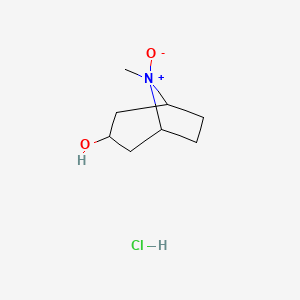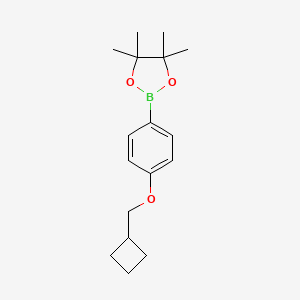
S4-(2-Cyanoethyl)-5'-O-(dimethoxytrityl)-4-thiothymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxy position and a cyanoethyl group at the 4-thio position of thymidine. These modifications make it a valuable tool in the field of nucleic acid chemistry, particularly for the synthesis of DNA and RNA analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine typically involves the protection of the 5’-hydroxy group of thymidine with a dimethoxytrityl (DMT) groupThe reaction conditions often include the use of mild acids for the removal of the DMT group and specific reagents for the cyanoethylation process .
Industrial Production Methods
Industrial production of this compound involves automated solid-phase synthesis techniques. These methods allow for the efficient and scalable production of oligonucleotides with high purity and yield. The use of controlled-pore glass (CPG) or polystyrene resins as solid supports is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The cyanoethyl group can be reduced to an amine.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Mild acids like acetic acid for DMT removal.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Free 5’-hydroxy thymidine.
Applications De Recherche Scientifique
S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine is widely used in scientific research, particularly in the following areas:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of DNA and RNA interactions and functions.
Medicine: Development of antisense oligonucleotides and other therapeutic agents.
Industry: Large-scale production of oligonucleotides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine involves its incorporation into oligonucleotides, where it can influence the stability and function of the resulting nucleic acid. The DMT group protects the 5’-hydroxy group during synthesis, preventing unwanted side reactions. The cyanoethyl group can be used to introduce additional functional groups or modifications, enhancing the properties of the oligonucleotide .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiouridine
- S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiocytidine
- S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thioguanosine
Uniqueness
S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine is unique due to its specific modifications, which provide distinct advantages in oligonucleotide synthesis. The DMT group offers protection during synthesis, while the cyanoethyl group allows for further functionalization. These features make it particularly useful for creating stable and functional nucleic acid analogs .
Propriétés
Formule moléculaire |
C34H35N3O6S |
|---|---|
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C34H35N3O6S/c1-23-21-37(33(39)36-32(23)44-19-7-18-35)31-20-29(38)30(43-31)22-42-34(24-8-5-4-6-9-24,25-10-14-27(40-2)15-11-25)26-12-16-28(41-3)17-13-26/h4-6,8-17,21,29-31,38H,7,19-20,22H2,1-3H3 |
Clé InChI |
UJTJUWSYOFPVIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)N=C1SCCC#N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


